2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Description
2,5-Dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-(2-chlorophenyl)-5-isoxazolylmethyl substituent. Its molecular formula is C₁₆H₁₁Cl₃N₂O₃S, with a molecular weight of 417.7 g/mol . Notably, structurally related compounds in the evidence exhibit antitumor, antimicrobial, and pesticidal activities, hinting at possible overlapping functionalities .
Properties
IUPAC Name |
2,5-dichloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-10-5-6-14(19)16(7-10)25(22,23)20-9-11-8-15(21-24-11)12-3-1-2-4-13(12)18/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSYDYPIMCSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145991 | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343372-70-3 | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343372-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. The nitrile oxide is generated in situ from a precursor such as a hydroximoyl chloride. This intermediate then reacts with an alkyne to form the isoxazole ring.
Next, the isoxazole ring is functionalized with a chlorophenyl group through a substitution reaction. The resulting intermediate is then coupled with a benzenesulfonamide derivative, which has been pre-chlorinated at the 2 and 5 positions. This coupling reaction often requires the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents, often with heating.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The isoxazole ring may also contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
4-Chlorophenyl Isoxazole Analog
A closely related compound, 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS: 343372-84-9), shares the same molecular formula and weight but differs in the substitution position of the chlorophenyl group on the isoxazole ring (4-chloro vs. 2-chloro). This positional isomerism can significantly alter biological activity. For instance, compounds with 3-(4-chlorophenyl)-5-isoxazolyl groups are reported as intermediates in antitumor agents targeting human cancer cell lines . The 2-chlorophenyl variant may exhibit distinct binding affinities due to steric and electronic effects, though direct comparative data are unavailable.
Epoxiconazole (Pesticide)
Its molecular formula is C₁₇H₁₃ClFN₃O, with a molecular weight of 329.75 g/mol. This structural divergence correlates with its pesticidal rather than pharmaceutical applications .
Sulfonamide Derivatives with Heterocyclic Moieties
Benzooxazepine Sulfonamide (CAS: 921996-09-0)
This compound (C₂₀H₂₃ClN₂O₄S, MW: 422.9 g/mol) features a benzooxazepine ring instead of an isoxazole. While both compounds are sulfonamides, the benzooxazepine’s larger, oxygen-rich heterocycle may enhance metabolic stability or alter solubility compared to the target compound’s isoxazole .
| Compound | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Isoxazole | C₁₆H₁₁Cl₃N₂O₃S | 417.7 | Compact heterocycle, three chlorine atoms |
| Benzooxazepine Sulfonamide | Benzooxazepine | C₂₀H₂₃ClN₂O₄S | 422.9 | Fused oxygen-nitrogen ring system |
Antimicrobial Sulfonamide (CDFII)
CDFII (C₂₈H₂₅ClFN₃, MW: 454.0 g/mol) contains a 2-chlorophenyl group and a piperidine-linked indole system. Unlike the target compound’s isoxazole-sulfonamide scaffold, CDFII’s extended aromatic system and fluorine substitution likely enhance its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Key Trends in Chlorophenyl-Containing Compounds
- Substitution Position Matters : The 2-chlorophenyl group appears in both pharmaceuticals (e.g., CDFII) and agrochemicals (e.g., Epoxiconazole), while 4-chlorophenyl analogs are linked to antitumor activity .
- Scaffold Diversity : Sulfonamide and triazole frameworks are prevalent in drug discovery, but heterocycle choice (isoxazole vs. triazole vs. benzooxazepine) tailors compounds for specific targets.
Research Implications and Gaps
- The target compound’s 2-chlorophenyl-isoxazole-sulfonamide architecture warrants further investigation in antimicrobial or antitumor assays, given structural parallels to active compounds in the evidence.
- Comparative studies on chlorophenyl substitution (2- vs. 4-) within the same scaffold are needed to elucidate structure-activity relationships.
Biological Activity
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a compound that belongs to the class of sulfonamides and is characterized by the presence of an isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable isoxazole derivative. The reaction conditions may vary depending on the desired yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoxazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer).
- IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 15.48 µg/ml to over 400 µg/ml, indicating varying levels of potency against different cell lines .
The mechanism by which isoxazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:
- Apoptosis Induction : Studies have shown that these compounds can significantly reduce necrosis rates in cancer cells while promoting apoptotic pathways.
- Cell Cycle Arrest : Specific derivatives have been reported to cause delays in the G2/M phase of the cell cycle, akin to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
Isoxazole derivatives are also recognized for their anti-inflammatory properties. They selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes:
- Selectivity : Some synthesized compounds have demonstrated sub-micromolar IC50 values against COX-2, suggesting potential for therapeutic applications in inflammatory diseases .
Case Studies
- Study on Isoxazole Derivatives : A series of isoxazole-amide derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds exhibited potent anticancer activity with significant reductions in tumor markers like alpha-fetoprotein in Hep3B cells .
- Mechanistic Insights : Research has indicated that isoxazole compounds can mimic acetylated lysine residues, enhancing their interaction with bromodomain proteins involved in cancer progression. This suggests a novel mechanism through which they may exert their effects on cancer cells .
Data Summary
| Activity | Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 39.80 | Apoptosis induction |
| HeLa | 15.48 | G2/M phase arrest | |
| Hep3B | 23 | Reduction of alpha-fetoprotein | |
| Anti-inflammatory | COX-2 | 0.95 | Selective inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
